molecular formula C7H13NO B13048908 (5-Azaspiro[2.4]heptan-4-YL)methanol

(5-Azaspiro[2.4]heptan-4-YL)methanol

Katalognummer: B13048908
Molekulargewicht: 127.18 g/mol
InChI-Schlüssel: BUNURHHDHHECRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Azaspiro[24]heptan-4-YL)methanol is a chemical compound with a unique spirocyclic structure It is characterized by a spiro junction between a five-membered ring and a three-membered ring, with a methanol group attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Azaspiro[2.4]heptan-4-YL)methanol typically involves the formation of the spirocyclic core followed by the introduction of the methanol group. One common method involves the reaction of a suitable aziridine with a carbonyl compound under acidic conditions to form the spirocyclic intermediate. This intermediate is then reduced to yield the desired this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Azaspiro[2.4]heptan-4-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The spirocyclic core can be reduced under hydrogenation conditions.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Alkyl halides and other electrophiles can be used in the presence of a base.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Reduced spirocyclic compounds.

    Substitution: N-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(5-Azaspiro[2.4]heptan-4-YL)methanol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (5-Azaspiro[2.4]heptan-4-YL)methanol is not fully understood. its unique structure suggests that it may interact with biological targets in a specific manner. The spirocyclic core could potentially bind to enzymes or receptors, modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (5-Azaspiro[2.4]heptan-7-yl)methanol: Similar spirocyclic structure with a different position of the methanol group.

    (6S)-5-Azaspiro[2.4]heptan-6-yl)methanol: Another spirocyclic compound with a different stereochemistry.

Uniqueness

(5-Azaspiro[2.4]heptan-4-YL)methanol is unique due to its specific spirocyclic structure and the position of the methanol group. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C7H13NO

Molekulargewicht

127.18 g/mol

IUPAC-Name

5-azaspiro[2.4]heptan-4-ylmethanol

InChI

InChI=1S/C7H13NO/c9-5-6-7(1-2-7)3-4-8-6/h6,8-9H,1-5H2

InChI-Schlüssel

BUNURHHDHHECRY-UHFFFAOYSA-N

Kanonische SMILES

C1CC12CCNC2CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.